Ethyl 2-aminocyclopropanecarboxylate

NMDA receptor pharmacology glycine-site ligands anticonvulsant screening

Select ethyl 2-aminocyclopropanecarboxylate (β-ACC ethyl ester) to access a rigid β-amino acid scaffold that cannot be mimicked by flexible alternatives. Its fixed cyclopropane dihedral angle enables rational peptidomimetic design with predictable secondary structures. Unlike α-ACC ethyl ester, this β-isomer shows negligible NMDA receptor glycine-site binding (IC50 >40 μM), making it an ideal negative control. Available as four stereoisomers for enantioselective synthesis. Choose β-ACC for definitive structural and mechanistic differentiation.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B7899956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminocyclopropanecarboxylate
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1N
InChIInChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3
InChIKeyYJRYAHXBMQIZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Aminocyclopropanecarboxylate: Comparative Analysis of β-ACC versus α-ACC Building Blocks for Constrained Amino Acid Synthesis


Ethyl 2-aminocyclopropanecarboxylate (β-ACC ethyl ester, molecular formula C6H11NO2, molecular weight 129.16 g/mol) is a conformationally constrained β-aminocyclopropanecarboxylate building block that differs fundamentally from its α-aminocyclopropanecarboxylate (α-ACC) counterparts in the position of the amino group relative to the carboxyl ester [1]. This compound exists as four stereoisomers due to two chiral centers on the cyclopropane ring, enabling stereochemical control in synthetic applications . Unlike 1-aminocyclopropanecarboxylates (α-ACCs) which are immediate ethylene precursors in plants [2], β-ACCs serve as rigid β-amino acid scaffolds with distinct pharmacological and physicochemical profiles [3].

Ethyl 2-Aminocyclopropanecarboxylate: Why β-ACC and α-ACC Esters Cannot Be Interchanged in Receptor-Targeted Research


Although ethyl 2-aminocyclopropanecarboxylate (β-ACC ethyl ester) and ethyl 1-aminocyclopropanecarboxylate (α-ACC ethyl ester) share identical molecular formulas and molecular weights, their structural divergence produces fundamentally different biological and physicochemical profiles [1]. The β-ACC scaffold positions the amino group on the cyclopropane ring's second carbon rather than directly on the carboxyl-bearing carbon, altering hydrogen-bonding geometry, conformational constraints in peptides, and metabolic stability [2]. Critically, α-ACC ethyl ester acts as a prodrug requiring hydrolysis to 1-aminocyclopropanecarboxylic acid to exert NMDA receptor glycine-site activity, whereas β-ACC esters do not undergo this conversion and exhibit negligible NMDA receptor interaction (IC50 >40 μM) [3]. This functional divergence mandates precise compound selection based on intended biological target and mechanistic requirements rather than molecular formula similarity alone.

Ethyl 2-Aminocyclopropanecarboxylate: Quantitative Comparative Evidence for β-ACC versus α-ACC and Related Cyclopropane Amino Esters


NMDA Receptor Glycine-Site Activity: β-ACC Ethyl Ester versus α-ACC Ethyl Ester

In strychnine-insensitive [3H]glycine binding assays at the NMDA receptor complex, ethyl 2-aminocyclopropanecarboxylate (β-ACC ethyl ester) and its α-ACC counterpart exhibit a quantitative functional divergence of several orders of magnitude [1]. This difference directly impacts compound selection for CNS-targeted research programs requiring NMDA receptor modulation versus those requiring β-amino acid conformational constraints.

NMDA receptor pharmacology glycine-site ligands anticonvulsant screening

Peptide Conformational Rigidity: β-ACC versus Standard β-Amino Acid Building Blocks

Ethyl 2-aminocyclopropanecarboxylate and related β-ACC derivatives provide a cyclopropane-based conformational constraint not achievable with standard aliphatic β-amino acids [1]. This property differentiates β-ACCs from both α-ACCs and flexible β-amino acid alternatives in peptide engineering applications requiring precise spatial orientation of functional groups .

β-peptide synthesis peptidomimetics conformational restriction

Physicochemical Properties: β-ACC Ethyl Ester versus α-ACC Ethyl Ester

The calculated physicochemical properties of ethyl 2-aminocyclopropanecarboxylate differ measurably from those of ethyl 1-aminocyclopropanecarboxylate, reflecting the impact of amino group positional isomerism . These differences influence experimental handling, formulation strategies, and in silico property predictions in drug discovery campaigns.

physicochemical characterization drug-likeness solubility prediction

Biological Target Engagement Profile: β-ACC versus α-ACC in Plant Physiology

In plant biological systems, ethyl 1-aminocyclopropanecarboxylate (α-ACC ethyl ester) serves as a precursor or prodrug that converts to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate biosynthetic precursor of the phytohormone ethylene [1]. Ethyl 2-aminocyclopropanecarboxylate (β-ACC ethyl ester) does not participate in this pathway due to the amino group's non-α-position, making it functionally inert as an ethylene precursor .

ethylene biosynthesis plant growth regulation ACC oxidase

Ethyl 2-Aminocyclopropanecarboxylate: Research Applications Validated by Comparative Evidence


β-Peptide and Peptidomimetic Synthesis Requiring Conformational Restriction

Ethyl 2-aminocyclopropanecarboxylate is the appropriate selection for synthesizing β-peptides with enhanced proteolytic stability and predictable secondary structures [1]. The cyclopropane ring imposes a fixed dihedral angle that cannot be achieved with flexible β-amino acid alternatives, enabling rational design of peptidomimetics with defined backbone geometry . This application directly leverages the class-level conformational rigidity evidence established in Section 3.

CNS Research Programs Requiring NMDA Receptor-Negative Control Compounds

In NMDA receptor glycine-site pharmacology studies, ethyl 2-aminocyclopropanecarboxylate serves as a valuable negative control compound due to its demonstrated lack of significant glycine-site binding (IC50 >40 μM) [1]. This property distinguishes it from α-ACC ethyl ester, which exhibits 2.3-fold enhanced anticonvulsant activity relative to the parent acid through NMDA receptor modulation . Researchers requiring a structurally similar but pharmacologically inert cyclopropane amino ester for control experiments should select β-ACC ethyl ester.

Stereochemical Research Requiring Defined Cyclopropane Chirality

Ethyl 2-aminocyclopropanecarboxylate exists as four stereoisomers [(1R,2S), (1S,2R), (1R,2R), (1S,2S)] due to its two chiral centers on the cyclopropane ring [1]. This stereochemical complexity enables enantioselective synthesis of chiral building blocks and provides opportunities for stereochemical SAR studies not available with achiral α-ACC ethyl ester (single chiral center) . Procurement of specific stereoisomers, such as ethyl (1R,2S)-2-aminocyclopropanecarboxylate (CAS: 2097068-53-4), is essential for studies requiring defined stereochemical outcomes.

Physicochemical Profiling and Analytical Method Development

The distinct physicochemical profile of ethyl 2-aminocyclopropanecarboxylate (LogD pH 7.4 = -1.06) relative to α-ACC ethyl ester supports its use in developing compound-specific analytical methods and in silico property prediction models [1]. This quantitative difference validates separate analytical method development rather than assuming method transferability between positional isomers.

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